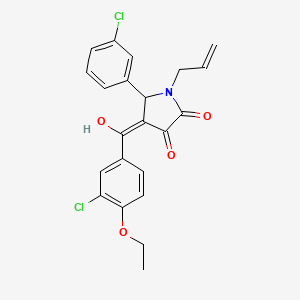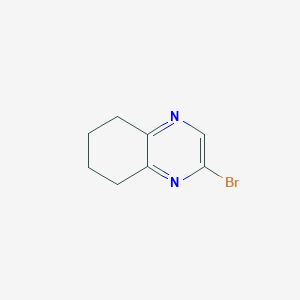![molecular formula C22H20FN3O3S B2977973 N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941926-01-8](/img/structure/B2977973.png)
N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. Thiazoles are a part of many important drugs and molecules, including vitamin B1 (thiamine) and certain synthetic pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a tetrahydrobenzo[d]thiazole core, with a 3-fluorophenyl group and a 4-methoxybenzamido group attached. The exact structure and conformation would depend on the specific synthetic route and conditions .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. The presence of the amide, aromatic, and thiazole functionalities suggest potential sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of fluorinated derivatives of WAY 100635, including a detailed evaluation of their biological properties, showcases the compound's relevance in the development of new radiolabeled agents for potential imaging applications. These derivatives, including compounds with the fluorine-18 isotope, were evaluated for their pharmacokinetic properties and specific binding ratios, highlighting their utility in assessing serotonin levels and receptor distribution (Lang et al., 1999).
Research into closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides demonstrated the impact of different substituents on the benzamide ring on molecular conformations and supramolecular aggregation. This study contributes to the understanding of structural and functional relationships of such compounds, aiding in the design of molecules with desired physical and chemical properties (Sagar et al., 2018).
Potential Therapeutic Applications
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized for their anti-inflammatory and analgesic properties. This research provides insights into the compound's utility in developing new therapeutic agents targeting cyclooxygenase inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
The synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including evaluations of their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrates the compound's potential in the development of new anticancer agents (Hassan et al., 2014).
Antimicrobial and Antifungal Research
- Research on fluoroquinolone-based 4-thiazolidinones, including the synthesis and evaluation of their antifungal and antibacterial activities, shows the compound's applicability in developing new antimicrobial agents. This highlights its role in addressing the need for novel treatments against resistant microbial strains (Patel & Patel, 2010).
Orientations Futures
Thiazole derivatives are a rich area of study in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity. This particular compound, with its combination of fluorophenyl, methoxybenzamido, and tetrahydrobenzothiazole groups, could potentially be of interest in future studies .
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-16-10-8-13(9-11-16)20(27)26-22-25-19-17(6-3-7-18(19)30-22)21(28)24-15-5-2-4-14(23)12-15/h2,4-5,8-12,17H,3,6-7H2,1H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONKVUARNAHCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2977890.png)
![3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2977892.png)
![N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide](/img/structure/B2977893.png)
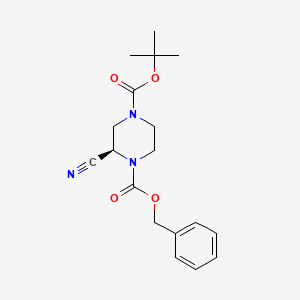
![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2977895.png)
![5-Methyl-3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2977896.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B2977897.png)
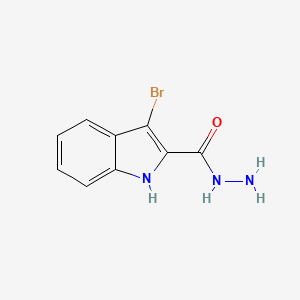
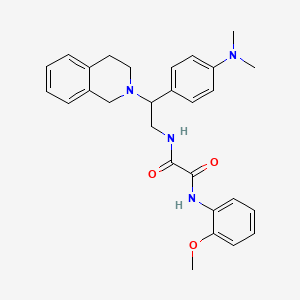
![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977900.png)
